molecular formula C22H21ClFN3O3S B2658809 (4-((5-Chloro-2,4-dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone CAS No. 1359315-59-5

(4-((5-Chloro-2,4-dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone

Cat. No. B2658809
CAS RN: 1359315-59-5
M. Wt: 461.94
InChI Key: SAKPETJLBWARLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((5-Chloro-2,4-dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C22H21ClFN3O3S and its molecular weight is 461.94. The purity is usually 95%.
BenchChem offers high-quality (4-((5-Chloro-2,4-dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((5-Chloro-2,4-dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorogenic Labeling for Amino Acids Analysis

One application involves the use of related compounds for fluorogenic labeling in the analysis of amino acids within pharmaceuticals. For instance, compounds like phanquinone have been utilized as fluorogenic labeling reagents in pre-column derivatization for the quality control of amino acids in pharmaceuticals. These methods, involving high-performance liquid chromatography (HPLC) and fluorometric detection, offer robust tools for the analysis of complex pharmaceutical formulations (Gatti et al., 2004).

Antitumor Activity

Research on structurally similar compounds has revealed potential antitumor activities. For example, derivatives of the quinoline and indazole classes have been synthesized and tested for their ability to inhibit the proliferation of various cancer cell lines. These studies highlight the potential of such compounds in the development of new antitumor agents (Tang & Fu, 2018).

Novel Fluorophores for Biomedical Analysis

Another application is in the development of novel fluorophores for biomedical analysis. Compounds such as 6-methoxy-4-quinolone have been identified as having strong fluorescence in a wide range of pH conditions, making them ideal for various labeling and detection strategies in biomedical research (Hirano et al., 2004).

Antibacterial Research

The compound's structural analogs have been studied for their antibacterial properties. For instance, fluoroquinolones with novel N-1 substituents have shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria, offering insights into new antibacterial drug development strategies (Kuramoto et al., 2003).

Chemical Synthesis and Catalysis

Furthermore, research into the synthesis and catalytic applications of related compounds has been conducted. This includes methodologies for reducing nitroarenes to aminoarenes using formic acid in the presence of ruthenium catalysts, demonstrating the compound's relevance in synthetic chemistry and catalysis (Watanabe et al., 1984).

properties

IUPAC Name

[4-(5-chloro-2,4-dimethoxyanilino)-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN3O3S/c1-29-19-11-20(30-2)18(10-16(19)23)26-21-14-9-13(24)3-4-17(14)25-12-15(21)22(28)27-5-7-31-8-6-27/h3-4,9-12H,5-8H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKPETJLBWARLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.